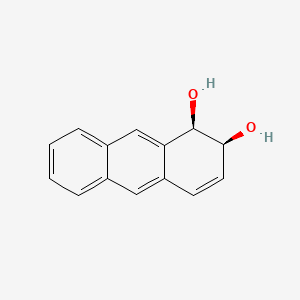
Anthracene cis-1,2-dihydrodiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracene cis-1,2-dihydrodiol is a member of anthracenes.
科学的研究の応用
Biochemical Metabolism and Toxicology
Anthracene cis-1,2-dihydrodiol is produced during the metabolic degradation of anthracene, a common PAH found in fossil fuels and as a byproduct of combustion processes. The compound is formed through microbial oxidation processes, particularly by specific bacterial strains that utilize anthracene as a carbon source. This metabolic pathway is crucial for understanding the detoxification mechanisms of PAHs in the environment.
Case Study: Microbial Biodegradation
Research has shown that strains such as Mycobacterium vanbaalenii can metabolize anthracene to produce cis-1,2-dihydrodiol. This biotransformation is an essential step in the degradation of anthracene and highlights the potential for using microbial systems in bioremediation efforts to clean up contaminated environments . The enzymatic pathways involved typically include dioxygenases that catalyze the initial oxidation steps leading to diol formation .
Environmental Remediation
The ability of certain microorganisms to convert anthracene into less harmful metabolites, such as cis-1,2-dihydrodiol, plays a vital role in bioremediation strategies aimed at reducing PAH pollution in soil and water systems. These microbes can effectively break down complex organic pollutants into simpler compounds that are less toxic and more easily assimilated by other organisms.
Application in Soil Remediation
Studies indicate that fungi like Pleurotus ostreatus can transform anthracene into cis-1,2-dihydrodiol along with other metabolites such as anthraquinone. This transformation not only detoxifies the soil but also enhances the biodegradability of PAHs . The use of such fungi in bioremediation projects has shown promise in restoring contaminated sites.
Pharmacological Significance
This compound has been investigated for its potential pharmacological properties. Its structure allows it to interact with biological systems, which can lead to both therapeutic and toxic effects depending on its concentration and the context of exposure.
Case Study: Stereoselective Metabolism
The stereochemistry of this compound influences its metabolic pathways and subsequent biological effects. For instance, studies have demonstrated that different enantiomers of dihydrodiols can yield varying levels of mutagenicity when metabolized . Understanding these differences is crucial for assessing the risks associated with exposure to PAHs and their metabolites.
Analytical Chemistry Applications
The detection and quantification of this compound are essential for environmental monitoring and toxicological assessments. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed techniques for analyzing this compound in various matrices.
Quantitative Analysis Techniques
Analytical methods have been developed to measure the concentrations of this compound in environmental samples. These methods often involve solid-phase extraction followed by HPLC with fluorescence detection, enabling sensitive and accurate quantification .
特性
CAS番号 |
61616-81-7 |
|---|---|
分子式 |
C14H12O2 |
分子量 |
212.24 g/mol |
IUPAC名 |
(1R,2S)-1,2-dihydroanthracene-1,2-diol |
InChI |
InChI=1S/C14H12O2/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8,13-16H/t13-,14+/m0/s1 |
InChIキー |
UJETWGFPSGKAAS-UONOGXRCSA-N |
SMILES |
C1=CC=C2C=C3C(C(C=CC3=CC2=C1)O)O |
異性体SMILES |
C1=CC=C2C=C3[C@H]([C@H](C=CC3=CC2=C1)O)O |
正規SMILES |
C1=CC=C2C=C3C(C(C=CC3=CC2=C1)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















